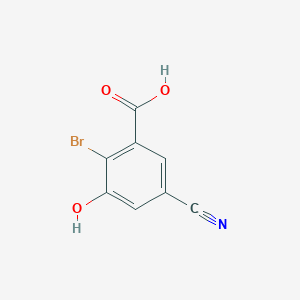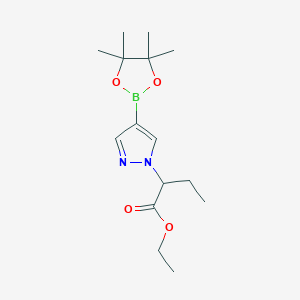
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Descripción general
Descripción
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile (DBDFMPA) is a versatile chemical compound with a wide range of applications in the field of scientific research. DBDFMPA is a colorless, crystalline solid that is stable under normal laboratory conditions. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of several organometallic compounds. Additionally, DBDFMPA has been used as a reagent in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of several other organic compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile acts as a proton donor in reactions, donating a proton to the reaction partner. This proton donation is thought to facilitate the formation of a covalent bond between the two reaction partners.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile are not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile does not have any significant effects on the human body when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in laboratory experiments is its high reactivity, which allows for the synthesis of a variety of organic compounds. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is relatively stable under normal laboratory conditions and is not toxic. However, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is a hazardous material and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in scientific research. These include the development of new synthetic methods using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a catalyst in the synthesis of organometallic compounds, and the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a starting material for the synthesis of a variety of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as thiadiazoles, imidazoles, and pyrroles. It has also been used as a catalyst in the synthesis of organometallic compounds, such as nickel, palladium, and ruthenium complexes. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
IUPAC Name |
2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-4-7(11)8(15-9(12)13)3-5(6)1-2-14/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFGRADTFCYDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















